REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.[CH2:11](O)[CH3:12]>>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
300.84 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CC(=NC1)C(=O)O
|
Name
|
resin
|
Quantity
|
60.17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1004 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, water condenser (with gas inlet)
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 16 h after which the reaction
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The resin was removed by pressure filtration
|
Type
|
WASH
|
Details
|
rinsed with ethanol
|
Type
|
ADDITION
|
Details
|
The rinse was added to the alcohol solution of the ester
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CC(=NC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 336.7 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |